molecular formula C16H17F B3353446 3-Fluoro-4'-butylbiphenyl CAS No. 546109-45-9

3-Fluoro-4'-butylbiphenyl

Cat. No.: B3353446
CAS No.: 546109-45-9
M. Wt: 228.3 g/mol
InChI Key: KBDLWLCFJHKKGW-UHFFFAOYSA-N
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Description

3-Fluoro-4'-butylbiphenyl ( 546109-45-9) is a high-purity, fluorinated biphenyl derivative with the molecular formula C16H17F and an IUPAC name of 1-butyl-4-(3-fluorophenyl)benzene . This compound serves as a valuable synthetic intermediate in organic synthesis and material science due to its unique molecular structure, which features a fluorine substituent on one phenyl ring and a butyl chain on the other . Its primary research value lies in studying structure-activity relationships, particularly in the development of advanced materials . A key application is its role as a core intermediate in the synthesis of liquid crystal materials for display technologies, where its fluorinated biphenyl core contributes to enhanced dielectric anisotropy . Furthermore, it is utilized in organic electronics as a hole-transporting material in Organic Light-Emitting Diode (OLED) devices, leveraging its conjugated system and the electron-withdrawing properties imparted by the fluorine atom . The compound is also employed in medicinal chemistry research for the development of fluorinated analogs of bioactive molecules, as the fluorine atom can improve metabolic stability and lipophilicity . This product is sold exclusively for laboratory research purposes and is rigorously tested to ensure ≥98% purity (by HPLC/GC) . It is strictly prohibited for commercial use, diagnostics, or human or animal applications .

Properties

IUPAC Name

1-butyl-4-(3-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLWLCFJHKKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303875
Record name 4′-Butyl-3-fluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546109-45-9
Record name 4′-Butyl-3-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546109-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Butyl-3-fluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-butylbiphenyl can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:

    Suzuki-Miyaura Coupling:

      Reagents: 3-Fluorophenylboronic acid, 4-Butylbromobenzene, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)

      Conditions: Solvent (e.g., Toluene or DMF), Temperature (80-100°C), Inert atmosphere (e.g., Nitrogen or Argon)

      :

      Reaction: 3-Fluorophenylboronic acid+4-ButylbromobenzenePd catalyst, Base3-Fluoro-4’-butylbiphenyl+By-products\text{3-Fluorophenylboronic acid} + \text{4-Butylbromobenzene} \xrightarrow{\text{Pd catalyst, Base}} \text{3-Fluoro-4'-butylbiphenyl} + \text{By-products} 3-Fluorophenylboronic acid+4-ButylbromobenzenePd catalyst, Base​3-Fluoro-4’-butylbiphenyl+By-products

Industrial Production Methods

Industrial production of 3-Fluoro-4’-butylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvent, catalyst, and reaction parameters is critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-butylbiphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to form hydrogenated biphenyl derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).

Major Products

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Oxidation: Butyl group oxidized to butanol, butanal, or butanoic acid.

    Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

3-Fluoro-4'-butylbiphenyl serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : Used as a coupling partner in Suzuki and Heck reactions to form complex organic molecules .
  • Functionalization : The presence of the fluorine atom enhances the compound's reactivity, making it suitable for further functionalization to develop new materials .

Biology

The compound has shown potential in biological research, particularly in medicinal chemistry:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against A375 human malignant melanoma cells, showing a dose-dependent decrease in cell viability .
Concentration (µM)Viability (%) A375Viability (%) BJ Fibroblasts
1090.5 ± 5.2117.0 ± 6.8
3076.3 ± 7.5130.2 ± 8.3

This data suggests selective cytotoxicity towards cancerous cells while sparing normal fibroblast cells.

  • Mechanism of Action : The antiproliferative effects are believed to involve apoptosis induction and inhibition of cell cycle progression, assessed through assays such as MTT and LDH release assays.

Materials Science

The compound is also utilized in the development of advanced materials:

  • Liquid Crystals : Its structural properties make it suitable for applications in liquid crystal displays (LCDs), where it can influence the optical properties of the material .
  • Polymers : It can be incorporated into polymer matrices to enhance thermal and mechanical properties due to its unique chemical structure .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Research : In a study focusing on the compound's antiproliferative properties, researchers found that modifications at specific positions on the biphenyl structure could significantly enhance potency against certain cancer types while minimizing toxicity to normal cells .
  • Drug Metabolism : Preliminary studies suggest that derivatives of this compound may inhibit cytochrome P450 enzymes (e.g., CYP2D6), which are crucial for drug metabolism. This inhibition could have significant implications for drug-drug interactions in therapeutic contexts .

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-butylbiphenyl depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the butyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Alkyl Chain Length Variation

The length of the alkyl chain at the 4'-position significantly impacts physical properties and applications:

Compound Alkyl Chain Melting Point (°C) Key Application CAS Number Reference
3-Fluoro-4'-methylbiphenyl Methyl Not reported Suzuki coupling Not provided
3-Fluoro-4'-ethylbiphenyl Ethyl Not reported Pharmaceutical intermediates 900796-46-5
3-Fluoro-4'-butylbiphenyl Butyl Not explicitly reported (analogous boronic acid: 99.5% purity) LCDs, cross-coupling 1400809-84-8
3-Fluoro-4'-pentylbiphenyl Pentyl Phase transitions analyzed via polarizing microscopy Liquid crystals 163129-96-0
  • Impact of Chain Length:
    • Longer chains (e.g., pentyl) enhance liquid crystalline behavior due to increased flexibility and van der Waals interactions, favoring nematic or smectic phases .
    • Shorter chains (methyl, ethyl) improve solubility in polar solvents, advantageous in synthetic reactions .

Functional Group Modifications

Substituents at the 4-position alter electronic properties and reactivity:

Compound 4-Position Substituent Key Property Application Reference
This compound-4-boronic acid Boronic acid (-B(OH)₂) High reactivity in Suzuki couplings Organic synthesis
3-Fluoro-4’-pentylbiphenyl-4-carbonitrile Nitrile (-CN) High dipole moment, thermal stability Liquid crystal matrices
3-Fluoro-4-nitro-4'-trifluoromethoxybiphenyl Nitro (-NO₂) Electron-withdrawing, stabilizes charge Electronic materials
  • Electronic Effects: Boronic acids facilitate cross-coupling but require anhydrous conditions . Nitriles enhance polarizability, critical for LCD performance .

Substituent Electronic Effects

The 3-fluoro substituent is compared to other halogens and functional groups:

Compound 3-Position Substituent Reactivity Trend (vs. Fluoro) Example Use Case Reference
This compound -F Moderate electron-withdrawing ERβ binding assays
3-Chloro-4'-butylbiphenyl -Cl Stronger electron-withdrawing Not reported N/A
3-Hydroxy-4'-methoxybiphenyl -OH Electron-donating (H-bonding) Estrogen receptor probes
  • Fluorine vs. Chlorine:
    • Fluorine’s smaller size minimizes steric hindrance, favoring binding in biological systems .
    • Chlorine’s stronger electron-withdrawing effect may improve thermal stability in polymers but reduce solubility .

Research Findings and Data

Phase Behavior in Liquid Crystals

  • 3-Fluoro-4'-pentylbiphenyl-4-carbonitrile exhibits nematic phases between 80–120°C, determined via polarizing microscopy .
  • Butyl analogs (e.g., this compound) are predicted to have lower transition temperatures than pentyl derivatives due to reduced chain flexibility .

Biological Activity

3-Fluoro-4'-butylbiphenyl is an aromatic compound with notable biological activity, primarily due to its structural characteristics, which include a fluorine atom and a butyl group attached to a biphenyl framework. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FC_{13}H_{13}F, with a molecular weight of approximately 202.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Property Value
Molecular FormulaC13H13FC_{13}H_{13}F
Molecular Weight202.24 g/mol
Log P (octanol-water)~4.1

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP2D6. This enzyme plays a crucial role in drug metabolism, and its inhibition could lead to significant drug-drug interactions in therapeutic contexts.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of biphenyl have been evaluated for their effectiveness against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity .

Case Studies

  • Inhibition of Cytochrome P450 : A study investigated the effects of various biphenyl derivatives on CYP2D6 activity. Results indicated that certain substitutions, such as fluorine and alkyl groups, could enhance inhibitory effects, suggesting that this compound may similarly modulate CYP2D6 activity.
  • Antimicrobial Efficacy : A comparative study on biphenyl derivatives demonstrated that modifications such as fluorination significantly impacted antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species. The study highlighted the importance of structural features in determining biological activity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution.
  • Alkylation : The butyl group can be added via nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Q & A

Q. How does this compound behave under extreme pH or UV exposure?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–13) show degradation at pH >10 via hydrolysis of the biphenyl bond. UV-Vis spectroscopy (λ 254 nm) monitors photodegradation products. LC-QTOF identifies major degradants (e.g., 3-fluoro-4-hydroxybiphenyl), guiding storage recommendations (opaque containers, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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